molecular formula C23H23N3O2S B2622468 N-mesityl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 951498-17-2

N-mesityl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2622468
CAS RN: 951498-17-2
M. Wt: 405.52
InChI Key: JJHKOBXRTIZIFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazo[2,1-b]thiazole core could potentially be formed through a cyclization reaction . The mesityl and 4-methoxyphenyl groups could be introduced through substitution reactions . The carboxamide group could be added through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-b]thiazole core would likely contribute to the rigidity of the molecule, while the mesityl and 4-methoxyphenyl groups could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The carboxamide group could potentially form hydrogen bonds, which could influence its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, it would likely interact with a specific target in the body to exert its effects .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties have not been specifically reported for this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential use as a pharmaceutical compound, given the biological activity of many imidazo[2,1-b]thiazole derivatives .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-13-10-14(2)20(15(3)11-13)25-22(27)21-16(4)26-12-19(24-23(26)29-21)17-6-8-18(28-5)9-7-17/h6-12H,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHKOBXRTIZIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

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